Begacestat - 769169-27-9

Begacestat

Catalog Number: EVT-261241
CAS Number: 769169-27-9
Molecular Formula: C9H8ClF6NO3S2
Molecular Weight: 391.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Begacestat (GSI-953) is a synthetically derived, potent, and selective γ-secretase inhibitor (GSI) developed by Wyeth (now Pfizer) for the potential treatment of Alzheimer's disease. [, ] It is classified as a second-generation GSI, exhibiting improved selectivity for inhibiting the cleavage of amyloid precursor protein (APP) over Notch. [, ] Begacestat has been extensively studied in preclinical models and has undergone Phase I clinical trials, demonstrating promising results in reducing amyloid-beta (Aβ) levels in both animals and humans. [, ]

Synthesis Analysis

The discovery and synthesis of Begacestat involved a multi-step process starting from high-throughput screening (HTS) hits. [] Structure-activity relationship (SAR) studies led to the development of potent, Notch-sparing GSIs. Initial compounds containing metabolically labile methyl groups were modified to incorporate trifluoromethyl groups, improving in vivo potency and metabolic stability. [] Further side chain modifications resulted in the development of Begacestat. [] The detailed synthetic route and specific reaction conditions are described in the source paper. []

Mechanism of Action

Begacestat exerts its therapeutic effect by selectively inhibiting the γ-secretase enzyme complex. [] This enzyme is responsible for the final cleavage of APP, leading to the formation of Aβ peptides, which are implicated in the pathogenesis of Alzheimer's disease. [] Begacestat preferentially targets the cleavage of APP over other γ-secretase substrates, such as Notch, thereby mitigating potential side effects associated with non-selective GSI inhibition. []

Physical and Chemical Properties Analysis

The analyzed papers primarily focus on the pharmacological and biological properties of Begacestat. While its oral activity is mentioned, [] specific details regarding its physical and chemical properties, such as solubility, melting point, and stability, were not found in the analyzed papers.

Applications
  • Alzheimer's Disease Research: Begacestat has been extensively studied as a potential therapeutic agent for Alzheimer's disease. [, , , , , , ] Its ability to reduce Aβ levels in the brain, plasma, and cerebrospinal fluid (CSF) has been demonstrated in preclinical models and human clinical trials. [, ]
  • Investigating γ-Secretase Biology: As a selective GSI, Begacestat serves as a valuable tool to elucidate the role of γ-secretase in various biological processes, including APP processing and Notch signaling. [, ]
  • Developing Novel Therapeutics: The discovery and development of Begacestat have provided valuable insights into the design and optimization of GSIs, paving the way for the development of novel therapeutic agents for Alzheimer's disease and other conditions associated with γ-secretase activity. [, ]
  • Maternal Alzheimer's Disease Model: Research using a rat model of Alzheimer's disease during pregnancy showed that treatment with Begacestat or bone marrow-derived mesenchymal stem cells (BM-MSCs) led to improvements in cognitive function in both mothers and their offspring. [] This suggests that Begacestat could potentially address the transgenerational impacts of Alzheimer's disease.
Future Directions
  • Optimizing GSI Selectivity: Further research could focus on enhancing the selectivity of Begacestat and other GSIs to minimize potential side effects associated with Notch inhibition. []
  • Investigating Long-Term Effects: Longitudinal studies are required to assess the long-term efficacy and safety of Begacestat in treating Alzheimer's disease. [, ]
  • Combination Therapies: Exploring the synergistic potential of Begacestat with other therapeutic modalities, such as disease-modifying agents or stem cell therapy, may offer more effective treatment strategies for Alzheimer's disease. []
  • Understanding Mechanisms of Resistance: Research into potential mechanisms of resistance to Begacestat and other GSIs is crucial for developing strategies to overcome treatment resistance and improve clinical outcomes. []

GSI-953

  • Compound Description: GSI-953 is another name for Begacestat. It is a thiophene sulfonamide-based γ-secretase inhibitor (GSI) that demonstrates selectivity for inhibiting amyloid precursor protein (APP) cleavage over Notch cleavage. [, ]
  • Relevance: GSI-953 is the same compound as Begacestat and is used interchangeably in the literature. [, ]

Compound 1

  • Compound Description: Compound 1 represents an early hit identified through high-throughput screening (HTS) that led to the development of Begacestat. While the specific structure of Compound 1 is not provided in the abstracts, it serves as a starting point for structure-activity relationship (SAR) studies. []
  • Relevance: Compound 1 represents an early lead compound that was structurally optimized to develop Begacestat. []

Compound 2

  • Compound Description: Similar to Compound 1, Compound 2 represents another early hit from HTS that contributed to the development of Begacestat. The specific structure is not disclosed in the abstracts. []
  • Relevance: Compound 2 represents another early lead compound that was structurally optimized to develop Begacestat. []

GSI 9

  • Relevance: GSI 9 is a structurally related compound and a direct precursor to Begacestat, sharing a similar core structure but differing in the substitution pattern, particularly the replacement of methyl groups with trifluoromethyl groups in Begacestat for improved metabolic stability. []

Compound 10

  • Compound Description: Compound 10 is an analog of GSI 9 with improved metabolic stability. It was designed by replacing the metabolically labile methyl groups in GSI 9 with trifluoromethyl groups. This modification resulted in enhanced in vivo potency compared to GSI 9. []
  • Relevance: Compound 10 is a structurally related analog of Begacestat, showcasing the importance of incorporating trifluoromethyl groups for enhancing metabolic stability and in vivo potency. []

Donepezil

  • Compound Description: Donepezil is a medication used to treat Alzheimer's disease. It functions as an acetylcholinesterase inhibitor. In a study comparing various potential neuroprotective agents, donepezil was included as a reference compound for AChE inhibition but was found to be less effective than quercetin and caffeine in protecting neurons from degeneration. []
  • Relevance: Donepezil serves as a comparison compound, highlighting the potential of Begacestat and other GSIs as disease-modifying agents for Alzheimer's disease by targeting Aβ production, unlike donepezil's symptomatic relief through AChE inhibition. []

Semagacestat

  • Relevance: Semagacestat represents another GSI investigated for Alzheimer's disease but with a different pharmacological profile and clinical outcome compared to Begacestat. []
  • Compound Description: Avagacestat is another γ-secretase inhibitor that has been investigated in clinical trials for Alzheimer's disease. It is mentioned in the context of comparing in vivo Aβ inhibition profiles of different GSIs. []
  • Relevance: Avagacestat is another GSI investigated for Alzheimer's disease, providing a comparative context for the in vivo activity and properties of Begacestat. []
  • Compound Description: ELND006 is a potent and metabolically stable γ-secretase inhibitor designed to be selective for Aβ generation over Notch. It successfully entered human clinical trials and demonstrated the ability to lower Aβ levels in the cerebrospinal fluid (CSF) of healthy volunteers. []
  • Relevance: ELND006 shares structural similarities with Begacestat and represents a successful example of designing a metabolically stable GSI, highlighting the importance of optimizing pharmacokinetic properties in drug development for Alzheimer's disease. []
  • Compound Description: ELND007 is another potent and metabolically stable γ-secretase inhibitor, similar to ELND006, designed to be selective for Aβ generation over Notch. It also successfully entered human clinical trials and demonstrated favorable in vivo characteristics. []
  • Relevance: ELND007, like ELND006, shares structural features with Begacestat and represents another successful case of developing a metabolically stable and selective GSI, emphasizing the structure-activity relationships crucial for potent and safe GSIs. []

Properties

CAS Number

769169-27-9

Product Name

Begacestat

IUPAC Name

5-chloro-N-[(2S)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide

Molecular Formula

C9H8ClF6NO3S2

Molecular Weight

391.7 g/mol

InChI

InChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2/t4-/m1/s1

InChI Key

PSXOKXJMVRSARX-SCSAIBSYSA-N

SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

GSI-953; GSI953; GSI 953; Begacestat

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F

Isomeric SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)N[C@H](CO)C(C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.